molecular formula C9H18N2O2 B1146679 tert-Butyl piperazine-1-carboxylate acetate CAS No. 143238-38-4

tert-Butyl piperazine-1-carboxylate acetate

Cat. No.: B1146679
CAS No.: 143238-38-4
M. Wt: 186.25
InChI Key:
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Description

Tert-Butyl piperazine-1-carboxylate acetate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Evaluation : Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, two derivatives of N-Boc piperazine, were synthesized and characterized. Their antibacterial and antifungal activities were studied against several microorganisms, showing moderate activity (Kulkarni et al., 2016).

  • Molecular Structure Analysis : The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, detailing bond lengths and angles typical for this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

  • Pharmacological Core Generation : A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared, which is pharmacologically significant due to a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

  • Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Biologically Active Intermediate Synthesis : Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized through a low-cost amination process, is an important intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Corrosion Inhibition Property : The molecule tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate exhibited significant corrosion inhibition properties for carbon steel in acidic solutions (Praveen et al., 2021).

  • Catalytic Activity in Acylation Chemistry : Polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached acted as effective catalysts in acylation chemistry, demonstrating the utility of such compounds in polymer-based catalysis (Mennenga et al., 2015).

  • Asymmetric Deprotonation in Medicinal Chemistry : Tert-butyl 4- TERT-butylpiperazine-1-carboxylate was used in (-)-sparteine-mediated asymmetric deprotonation, a methodology employed for synthesizing chiral intermediates in medicinal chemistry (McDermott et al., 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Tert-Butyl piperazine-1-carboxylate acetate, also known as 1-Boc-piperazine acetate, is primarily used in proteomics research . It is a compound useful in organic synthesis . .

Mode of Action

It is known to undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a key step in the synthesis of many bioactive molecules and piperazine-containing drug substances .

Biochemical Pathways

It is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These intermediates can then participate in various biochemical pathways depending on their specific structures and functional groups.

Pharmacokinetics

It is soluble in dmso, ethyl acetate, methanol, and water , which suggests it may have good bioavailability.

Result of Action

It is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These intermediates can then exert various molecular and cellular effects depending on their specific structures and functional groups.

Action Environment

The action of 1-Boc-piperazine acetate can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in an inert atmosphere at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy.

Properties

IUPAC Name

acetic acid;tert-butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYAIUMHCRSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143238-38-4
Record name 1-Boc-piperazine acetate
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